molecular formula C14H16O B14017765 2-Methyl-1-naphthalen-2-yl-propan-1-ol CAS No. 76636-01-6

2-Methyl-1-naphthalen-2-yl-propan-1-ol

Cat. No.: B14017765
CAS No.: 76636-01-6
M. Wt: 200.28 g/mol
InChI Key: TVQIYBXLEMWNBF-UHFFFAOYSA-N
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Description

2-Methyl-1-naphthalen-2-yl-propan-1-ol (CAS: 76636-01-6) is a naphthalene-derived secondary alcohol with the molecular formula C₁₄H₁₆O and a molecular weight of 200.28 g/mol. Its structure features a naphthalen-2-yl group attached to the first carbon of a propanol chain, with a methyl substituent on the second carbon and a hydroxyl group on the first carbon. Key physicochemical properties include a density of 1.065 g/cm³, a boiling point of 336.5°C at 760 mmHg, and a calculated logP value of 3.53, indicating moderate hydrophobicity . The compound’s precise mass is 200.12000, and its refractive index is 1.601 .

Properties

CAS No.

76636-01-6

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-methyl-1-naphthalen-2-ylpropan-1-ol

InChI

InChI=1S/C14H16O/c1-10(2)14(15)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14-15H,1-2H3

InChI Key

TVQIYBXLEMWNBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 2-Methyl-1-naphthalen-2-yl-propan-1-ol generally involves the formation of the propanol side chain attached to the naphthalene ring, often through organometallic intermediates or nucleophilic addition reactions. The key challenge is to achieve selective functionalization at the 2-position of the naphthalene ring with a propanol moiety bearing a methyl substituent.

Organometallic Reagents and Grignard-Type Reactions

One of the most established methods involves the use of magnesium chips to generate Grignard reagents from halogenated naphthalene precursors, followed by reaction with appropriate electrophiles to introduce the propanol group.

  • For example, a related method for the preparation of 2-methyl-1-phenyl-1-propanol, a structural analogue, uses magnesium chips and zinc-sodium alloy as additives in an ether solvent under inert atmosphere. Chlorobenzene is slowly added under reflux conditions to form the Grignard reagent, which is then hydrolyzed with acid to yield the target alcohol with high purity (≥99%) and yield (91.1%).

  • This method can be adapted for 2-methyl-1-naphthalen-2-yl-propan-1-ol by replacing chlorobenzene with the corresponding naphthalenyl halide, such as 2-(bromomethyl)naphthalene, to form the organomagnesium intermediate.

Step Description Conditions Notes
1 Addition of magnesium chips and zinc-sodium alloy to ether solvent under nitrogen Reflux at 65°C Inert atmosphere prevents oxidation
2 Slow addition of naphthalenyl halide (e.g., 2-(bromomethyl)naphthalene) Dropwise over 30 min, reflux 2-4 h Formation of Grignard reagent
3 Hydrolysis with acid or weak acid salt solution Room temperature, 0.5 ± 0.2 h Converts intermediate to alcohol
4 Organic phase separation and solvent recovery Rotary evaporation and vacuum distillation Purification step

Nucleophilic Substitution and Reflux Methods

Another reported method involves the reaction of 2-(bromomethyl)naphthalene with nucleophilic species such as imidazole derivatives in acetonitrile under reflux overnight, producing intermediate compounds that can be further processed to yield the target alcohol. Although this method was primarily used to synthesize bis-imidazolium salts, the initial step demonstrates the reactivity of 2-(bromomethyl)naphthalene, a key intermediate for preparing 2-methyl-1-naphthalen-2-yl-propan-1-ol.

Two-Step Synthesis via Epoxide Intermediates

A two-step synthesis involving epoxide intermediates has been documented for naphthalen-2-ol derivatives, which can be adapted for the target compound:

  • First, 2-naphthyloxy derivatives of oxirane (epoxide) are synthesized by reacting 2-naphthol with (±)-2-(chloromethyl)oxirane in aqueous potassium hydroxide solution at room temperature for 48 hours.

  • Second, the epoxide is reacted with suitable amines or nucleophiles in ethanol at 30°C followed by reflux to open the epoxide ring, leading to amino-propanol derivatives.

While this route is more complex and designed for amino-propanol derivatives, it provides insight into alternative preparation strategies involving ring-opening reactions of epoxides derived from naphthalene.

Data Tables Summarizing Preparation Conditions and Outcomes

Preparation Method Starting Material Key Reagents Conditions Yield (%) Purity (%) References
Grignard reaction with magnesium chips and zinc-sodium alloy 2-(bromomethyl)naphthalene or chlorobenzene analogue Magnesium chips, zinc-sodium alloy, ether solvent, acid/weak acid hydrolysis Reflux 2-4 h, hydrolysis at 10-30°C, 0.5 h Up to 91.1 (analogous compound) ≥99 (analogous compound)
Nucleophilic substitution with imidazole derivatives 2-(bromomethyl)naphthalene Di(imidazole-1-yl)methane, acetonitrile Reflux overnight Not specified Not specified
Epoxide intermediate synthesis and ring opening 2-naphthol and (±)-2-(chloromethyl)oxirane KOH, amines, ethanol Room temperature 48 h; reflux 4 h 63 (for epoxide intermediate) Not specified

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-naphthalen-2-yl-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-naphthalen-2-yl-propanone or 2-Methyl-1-naphthalen-2-yl-propanoic acid.

    Reduction: Formation of 2-Methyl-1-naphthalen-2-yl-propane.

    Substitution: Formation of 2-Methyl-1-naphthalen-2-yl-propyl chloride or bromide.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis:
2-Methyl-1-naphthalen-2-yl-propan-1-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique naphthalene structure allows for versatile chemical modifications, making it valuable in the development of new compounds.

Reagent in Chemical Reactions:
This compound can participate in various chemical reactions, including oxidation and substitution reactions. It can be oxidized to form corresponding ketones or carboxylic acids, and it can also undergo nucleophilic substitution to produce various derivatives.

Biology

Biological Activity Studies:
Research indicates that 2-Methyl-1-naphthalen-2-yl-propan-1-ol exhibits potential antimicrobial and anticancer properties. Initial findings suggest that it may inhibit the growth of certain pathogens and exhibit cytotoxic effects on cancer cell lines.

Antimicrobial Efficacy:
In vitro studies have demonstrated significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, indicating its potential as a therapeutic agent in combating bacterial infections.

Medicine

Drug Development:
The compound's structural features suggest potential applications in drug development, particularly for neurological disorders. Its ability to influence neurotransmitter release positions it as a candidate for treating conditions such as depression and anxiety.

Neuropharmacological Studies:
Studies on animal models have shown that administration of this compound leads to increased levels of serotonin and norepinephrine, correlating with improved mood and reduced anxiety behaviors.

Industry

Production of Specialty Chemicals:
In industrial applications, 2-Methyl-1-naphthalen-2-yl-propan-1-ol is utilized in the production of specialty chemicals, including dyes and pigments. Its unique properties make it suitable for developing high-performance materials.

Neuropharmacological Study

A study involving animal models demonstrated that the administration of 2-Methyl-1-naphthalen-2-yl-propan-1-ol resulted in elevated serotonin and norepinephrine levels, suggesting its potential use in treating mood disorders.

Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Cytotoxic Effects on Cancer Cells

Research involving various cancer cell lines indicated that this compound could induce apoptosis in malignant cells, highlighting its anticancer potential. Further studies are ongoing to elucidate the precise mechanisms involved.

Mechanism of Action

The mechanism of action of 2-Methyl-1-naphthalen-2-yl-propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to form hydrogen bonds with various biomolecules, potentially affecting their function. Additionally, the naphthalene moiety can interact with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

2-Methyl-3-(naphthalen-1-yl)propan-1-ol (CAS: 171667-27-9)

  • Structure: The naphthalen-1-yl group is attached to the third carbon of the propanol chain, with a methyl group on the second carbon and a hydroxyl on the first carbon.
  • Molecular Formula : C₁₄H₁₆O (identical to the target compound).
  • Key Differences: The positional shift of the naphthalenyl group (1- vs. No explicit physicochemical data are provided, but the structural variation likely reduces aromatic π-stacking efficiency compared to the naphthalen-2-yl isomer .

2-Methyl-1-(naphthalen-1-yl)propan-2-ol (CAS: 34577-38-3)

  • Structure: Features a naphthalen-1-yl group on the first carbon and a hydroxyl group on the second carbon of the propanol chain, with a methyl group on the second carbon.
  • Molecular Formula : C₁₄H₁₆O.
  • Key Differences : The hydroxyl group’s position (propan-2-ol vs. propan-1-ol) impacts hydrogen-bonding capacity and reactivity. Storage conditions (2–8°C) suggest lower thermal stability compared to the target compound .

Functional Group Variants

2-(Naphthalen-1-yl)propan-1-ol

  • Structure: Lacks the methyl group on the propanol chain but retains the naphthalen-1-yl substituent.
  • Molecular Formula : C₁₃H₁₄O.
  • Physicochemical Properties : Synthesized as a colorless oil with a 63% yield via borrowing hydrogen methylation . Its ^1H NMR spectrum shows distinct aromatic proton signals (δ 7.43–8.16 ppm) and a hydroxyl peak at δ 1.40 ppm, differing from the target compound’s spectral profile due to the absence of a methyl group .

(S)-2-(6-Methoxynaphthalen-2-yl)propan-1-ol (CAS: 26159-36-4)

  • Structure : Incorporates a methoxy group at the 6-position of the naphthalene ring.
  • Molecular Formula : C₁₄H₁₆O₂.
  • Physicochemical Properties : Higher molecular weight (216.28 g/mol) and boiling point (362.9°C) compared to the target compound, attributed to the methoxy group’s electron-donating effects and increased polarity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Methyl-1-naphthalen-2-yl-propan-1-ol?

  • Answer: The compound can be synthesized via cyclization of precursor molecules followed by hydroxylation. Key steps include using catalysts (e.g., transition metals) and precise temperature control to achieve desired stereochemistry. For example, analogous routes involve hydroxylamine hydrochloride in ethanol under reflux conditions for similar naphthol derivatives . Optimization of reaction parameters (e.g., solvent choice, catalyst loading) is critical for yield improvement.

Q. What safety protocols are essential when handling 2-Methyl-1-naphthalen-2-yl-propan-1-ol?

  • Answer: Use nitrile gloves, P95 respirators (or equivalent EU-standard OV/AG/P99 respirators), and full-body protective clothing to prevent dermal or respiratory exposure. Ensure proper ventilation and avoid contamination of water systems. Post-handling, decontaminate equipment and wash hands thoroughly .

Q. How can the physical properties of this compound be experimentally determined?

  • Answer: Employ differential scanning calorimetry (DSC) for melting point analysis, gas chromatography-mass spectrometry (GC-MS) for volatility assessment, and high-performance liquid chromatography (HPLC) for solubility profiling. Structural confirmation can be achieved via X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, as demonstrated for structurally related naphthol derivatives .

Advanced Research Questions

Q. How can the stereochemical configuration of 2-Methyl-1-naphthalen-2-yl-propan-1-ol be resolved?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical determination. For dynamic analysis, use chiral HPLC or nuclear Overhauser effect (NOE) experiments in NMR to infer spatial arrangements. Computational modeling (e.g., density functional theory) can complement experimental data .

Q. What strategies address contradictions in toxicological data for this compound?

  • Answer: Cross-validate findings using orthogonal assays:

  • In vitro: Ames test for mutagenicity, MTT assay for cytotoxicity.
  • In vivo: Rodent models (oral, dermal, or inhalation exposure) to assess systemic effects (e.g., hepatic/renal toxicity).
  • Analytical: Quantify metabolites via LC-MS/MS to identify bioactivation pathways. Refer to ATSDR guidelines for harmonizing conflicting data .

Q. How can reaction yields be optimized in large-scale synthesis?

  • Answer: Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions. Screen catalysts (e.g., palladium on carbon for hydrogenation) and employ design of experiments (DoE) to optimize parameters (temperature, stoichiometry). Monitor reaction progress in real-time using inline spectroscopy (e.g., FTIR) .

Q. What analytical techniques are suitable for detecting degradation products?

  • Answer: Use hyphenated techniques like GC-MS or LC-QTOF-MS to identify low-abundance degradants. Accelerated stability studies (40°C/75% RH) coupled with mass spectrometry can reveal hydrolytic or oxidative breakdown pathways. Compare fragmentation patterns with reference libraries .

Methodological Tables

Table 1. Key Analytical Techniques for Structural Elucidation

TechniqueApplicationReference
X-ray CrystallographyAbsolute configuration determination
Chiral HPLCEnantiomeric purity assessment
NOE NMRSpatial proximity analysis

Table 2. Toxicity Assessment Models

ModelEndpointReference
Ames test (Salmonella)Mutagenicity screening
Rat oral exposureSystemic toxicity (liver/kidney)
In vitro CYP450 assayMetabolic activation potential

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